2',2'-Difluoro-2'-deoxyuridine-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 is a synthetic derivative of the natural nucleoside 2’-deoxyuridine, which is found in DNA and RNA. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it valuable for various scientific research applications. It is primarily used as a metabolite of Gemcitabine, a nucleoside analog used in chemotherapy .
Mechanism of Action
Target of Action
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2, also known as dFdU-13C,15N2, is a labeled active compound
Mode of Action
It’s known that similar compounds often work by incorporating into the dna during replication, causing termination of the replication process .
Biochemical Pathways
Similar compounds are known to affect the dna replication pathway, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Similar compounds often result in cell cycle arrest and apoptosis .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often influence the action of similar compounds .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the molecular structure of 2’,2’-Difluoro-2’-deoxyuridine. The process typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to introduce the fluorine atoms and form the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to achieve the desired isotopic labeling and chemical purity. The production is carried out under strict quality control measures to ensure consistency and reliability .
Chemical Reactions Analysis
Types of Reactions: 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleoside metabolism.
Biology: Employed in studies of DNA and RNA synthesis, repair, and degradation.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of nucleoside analogs like Gemcitabine.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools
Comparison with Similar Compounds
2’,2’-Difluoro-2’-deoxyuridine: The non-labeled version of the compound, used in similar research applications.
Gemcitabine: A nucleoside analog used in chemotherapy, which is metabolized to 2’,2’-Difluoro-2’-deoxyuridine.
2’-Deoxyuridine: The natural nucleoside found in DNA and RNA
Uniqueness: 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 is unique due to its isotopic labeling, which allows for detailed metabolic studies and precise tracking in biological systems. This makes it a valuable tool for researchers studying nucleoside metabolism and the pharmacokinetics of nucleoside analogs .
Properties
CAS No. |
1233921-75-9 |
---|---|
Molecular Formula |
C₈¹³CH₁₀F₂¹⁵N₂O₅ |
Molecular Weight |
267.16 |
Synonyms |
2’-Deoxy-2’,2’-difluorouridine-13C,15N2 ; 2’,2’-Difluorodeoxyuridine-13C,15N2; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.